Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl

ALK kinase inhibition Chiral pharmacophore Enantioselective potency

This (S)-enantiomer (CAS 1956434-76-6) is the sole legally procurable stereoisomer for ATP-competitive ALK and ROS1 inhibitor synthesis, as the (R)-enantiomer is subject to patent-based sales prohibitions. Its defined stereochemistry and 4-fluoro substitution are critical for sub-nanomolar binding affinity and metabolic stability. Ideal for medicinal chemistry and SAR programs requiring unambiguous stereochemical identity and supply chain compliance.

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
CAS No. 1956434-76-6
Cat. No. B13428248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl
CAS1956434-76-6
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)F)N.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
InChIKeyJOKAIRQFJRGXQE-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl (CAS 1956434-76-6): Procurement-Ready Chiral Building Block for Kinase Inhibitor Synthesis


(S)-1-(4-Fluoropyridin-2-YL)ethanamine hydrochloride (CAS 1956434-76-6) is a chiral fluoropyridine derivative with molecular formula C₇H₁₀ClFN₂ and molecular weight 176.62 g/mol . The compound exists as a hydrochloride salt, enhancing aqueous solubility and making it suitable for direct use in medicinal chemistry synthesis workflows . Its structural core—a 4-fluoropyridine ring bearing an (S)-configured α-methylamine moiety—positions it as a key chiral pharmacophore fragment in the synthesis of ATP-competitive tyrosine kinase inhibitors, particularly those targeting ALK (anaplastic lymphoma kinase) and ROS1 .

Why Generic Substitution Fails for (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl in ALK/ROS1 Inhibitor Programs


Substituting (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl with racemic mixtures, alternative regioisomers, or non-fluorinated analogs introduces stereochemical and electronic liabilities that directly compromise target engagement in ALK and ROS1 inhibitor scaffolds. The 4-fluoro substituent on the pyridine ring is not arbitrary: it enhances metabolic stability while preserving the precise electronic distribution required for ATP-binding pocket complementarity in ALK kinase [1]. The (S)-configured stereocenter at the α-methylamine position dictates the spatial orientation of downstream amide or sulfonamide couplings, with the (R)-enantiomer conferring markedly different binding geometries that degrade potency [2]. Critically, the (R)-enantiomer (CAS 1956436-44-4) is subject to explicit patent-based sales prohibitions , making the (S)-enantiomer the only procurement-viable chiral building block for commercial and preclinical development programs.

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Purity as a Determinant of ALK Inhibitor Potency: (S)-Configured Fragment Delivers Sub-Nanomolar Target Engagement

The (S)-configured 1-(4-fluoropyridin-2-yl)ethanamine fragment serves as the stereodefined chiral amine component in potent ALK inhibitors. When incorporated into the full inhibitor scaffold disclosed in US Patent 10053458, the resulting compound achieves an IC₅₀ of 0.380 nM against ALK tyrosine kinase receptor [1]. This sub-nanomolar potency is contingent upon the correct (S)-stereochemistry at the α-methylamine position. The stereospecific introduction of the amino function onto the pyridinylmethyl carbon center proceeds with inversion of configuration, meaning that the stereochemical integrity of the starting chiral amine building block is directly translated to the final inhibitor's three-dimensional pharmacophore geometry [2].

ALK kinase inhibition Chiral pharmacophore Enantioselective potency

Procurement Exclusivity: (S)-Enantiomer (CAS 1956434-76-6) Remains Commercially Available While (R)-Enantiomer Is Subject to Patent-Based Sales Restriction

The (R)-enantiomer of 1-(4-fluoropyridin-2-yl)ethanamine hydrochloride (CAS 1956436-44-4) is explicitly subject to a sales prohibition under patent regulations. ChemicalBook's product listing for the (R)-enantiomer states: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited!' . In contrast, the (S)-enantiomer (CAS 1956434-76-6) remains freely procurable from multiple ISO-certified vendors including MolCore and Leyan, with standard commercial purity specifications of ≥98% . This regulatory asymmetry creates a binary procurement choice: the (S)-enantiomer is the only legally accessible stereoisomer for commercial and preclinical development.

Supply chain compliance Patent restriction Procurement viability

Stereochemical Identity Verification: Vendor-Specified (S)-Configuration with Defined Isomeric SMILES and InChI Key

The (S)-enantiomer of 1-(4-fluoropyridin-2-yl)ethanamine HCl is unambiguously defined by its stereospecific identifiers: Isomeric SMILES C[C@@H](C1=NC=CC(=C1)F)N.Cl and InChI Key JOKAIRQFJRGXQE-JEDNCBNOSA-N . These identifiers explicitly encode the (S)-absolute configuration at the chiral center, distinguishing it from the (R)-enantiomer which possesses a different InChI Key and Isomeric SMILES. While vendor purity specifications (≥98% by HPLC) are provided , quantitative enantiomeric excess (ee) values are not routinely published in vendor documentation for this compound.

Stereochemical quality control Chiral identity Analytical verification

Fluorine Substitution at the 4-Position of Pyridine: Metabolic Stability Enhancement Relative to Non-Fluorinated and Alternative Regioisomers

The 4-fluoro substitution on the pyridine ring confers enhanced metabolic stability compared to non-fluorinated pyridine analogs. Fluorinated pyridine derivatives are known to exhibit reduced susceptibility to cytochrome P450-mediated oxidative metabolism, a property that improves pharmacokinetic profiles in lead optimization programs [1]. The 4-fluoro regioisomer specifically positions the fluorine atom para to the pyridine nitrogen, preserving the nitrogen's Lewis basicity for coordination to kinase hinge regions while electronically modulating the ring's reactivity . Alternative fluorination at the 3- or 5-positions would alter the electronic distribution and steric profile of the pyridine ring, potentially compromising kinase hinge-binding geometry.

Metabolic stability Fluorine substitution CYP450 resistance

Chiral Pool Availability: The (S)-Enantiomer as a Direct Synthetic Entry to Stereodefined ALK Inhibitors

The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines proceeds via stereospecific nucleophilic substitution with inversion of configuration [1]. This established synthetic methodology demonstrates that the stereochemical integrity of the starting chiral amine is preserved and translated to the final product. The (S)-enantiomer of 1-(4-fluoropyridin-2-yl)ethanamine serves as a chiral pool starting material, enabling stereodefined entry into ALK inhibitor scaffolds without requiring chiral resolution steps post-coupling. The alternative approach—synthesizing the racemic mixture and performing chiral chromatographic resolution—would introduce additional processing steps, increase cost, and potentially reduce overall yield.

Asymmetric synthesis Chiral pool Stereochemical fidelity

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of ALK/ROS1 Tyrosine Kinase Inhibitors Requiring Sub-Nanomolar Target Engagement

This compound is optimally deployed as the chiral amine building block in the synthesis of ATP-competitive ALK and ROS1 inhibitors, where the (S)-stereochemistry at the α-methylamine position is essential for achieving sub-nanomolar binding affinity (IC₅₀ = 0.380 nM for the full inhibitor scaffold incorporating this fragment) [1]. The 4-fluoropyridine moiety provides the requisite electronic and steric profile for hinge-region binding while enhancing metabolic stability [2]. Programs targeting wild-type ALK or ALK fusion variants (e.g., EML4-ALK) in non-small cell lung cancer should prioritize this specific (S)-enantiomer over racemic or alternative stereoisomeric starting materials.

Medicinal Chemistry Programs Requiring Patent-Unencumbered Chiral Building Blocks

For commercial drug discovery and preclinical development programs requiring freedom-to-operate and supply chain continuity, the (S)-enantiomer (CAS 1956434-76-6) is the only legally procurable stereoisomer of 1-(4-fluoropyridin-2-yl)ethanamine HCl. The (R)-enantiomer (CAS 1956436-44-4) is explicitly subject to patent-based sales prohibition . This regulatory asymmetry makes the (S)-enantiomer the sole viable option for programs requiring documented supply chain compliance and long-term procurement stability.

Structure-Activity Relationship (SAR) Studies of Fluoropyridine-Containing Kinase Inhibitors

This compound serves as a stereodefined fragment for SAR exploration around the 4-fluoropyridine pharmacophore. The (S)-configured stereocenter provides a fixed spatial orientation for evaluating the effects of distal modifications (e.g., amide coupling partners, sulfonamide linkages) on kinase selectivity and cellular potency. The unambiguous stereochemical identity—confirmed by Isomeric SMILES and InChI Key —enables precise correlation of stereochemistry with biological activity, an essential requirement for rigorous SAR campaigns. The compound's commercial availability at ≥98% purity from multiple ISO-certified vendors supports reproducible SAR studies across different laboratories and time points.

Stereospecific Amide and Sulfonamide Coupling in Parallel Medicinal Chemistry Libraries

The primary amine functionality of (S)-1-(4-fluoropyridin-2-yl)ethanamine HCl enables direct coupling with carboxylic acids, acid chlorides, or sulfonyl chlorides to generate diverse inhibitor libraries. The stereospecific nucleophilic substitution chemistry established for 1-(2-pyridinyl)ethylamine derivatives proceeds with inversion of configuration [3], ensuring that the (S)-stereochemistry of the starting material is faithfully transmitted to the final coupled products. This predictable stereochemical outcome supports high-throughput parallel synthesis workflows where stereochemical fidelity must be maintained across large compound arrays without individual chiral analytical verification of each library member.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.